molecular formula C11H9BF3NO3 B13049957 (2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid

(2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid

Cat. No.: B13049957
M. Wt: 271.00 g/mol
InChI Key: BTVHFXPCHIAGRI-UHFFFAOYSA-N
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Description

(2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid is an organoboron compound that features a quinoline ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of (2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process would require optimization of reaction conditions to ensure high yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures to facilitate efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinolines.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the quinoline ring can produce dihydroquinolines.

Scientific Research Applications

(2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura coupling reactions . This complex facilitates the transfer of the aryl group from the boronic acid to the aryl halide, forming a new carbon-carbon bond. The methoxy and trifluoromethyl groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyquinolin-3-YL)boronic acid: Lacks the trifluoromethyl group, which can affect its reactivity and applications.

    (6-Trifluoromethylquinolin-3-YL)boronic acid: Lacks the methoxy group, which can influence its chemical properties.

    (2-Methoxy-6-methylquinolin-3-YL)boronic acid: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity.

Uniqueness

The presence of both the methoxy and trifluoromethyl groups in (2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid makes it unique. These groups can enhance the compound’s stability, reactivity, and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C11H9BF3NO3

Molecular Weight

271.00 g/mol

IUPAC Name

[2-methoxy-6-(trifluoromethyl)quinolin-3-yl]boronic acid

InChI

InChI=1S/C11H9BF3NO3/c1-19-10-8(12(17)18)5-6-4-7(11(13,14)15)2-3-9(6)16-10/h2-5,17-18H,1H3

InChI Key

BTVHFXPCHIAGRI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CC(=C2)C(F)(F)F)N=C1OC)(O)O

Origin of Product

United States

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